Nonylbenzene
Description
Historical Development of this compound Studies
The systematic study of this compound emerged from broader investigations into alkylbenzene chemistry that began in the early twentieth century. The compound's first documented synthesis dates back to research conducted in the 1940s, as referenced in the Journal of the American Chemical Society, where foundational work established synthetic pathways for producing this aromatic hydrocarbon. The development of this compound research closely paralleled advances in Friedel-Crafts chemistry, particularly the alkylation reactions that enabled efficient synthesis of alkylated aromatic compounds.
Early research focused primarily on establishing reliable synthetic methods and characterizing basic physical properties. The Friedel-Crafts alkylation reaction emerged as a primary synthetic route, involving the treatment of benzene with nonyl halides in the presence of aluminum trichloride catalysts. However, researchers quickly recognized the limitations of direct alkylation approaches, particularly the tendency for carbocation rearrangements that could compromise product purity and yield.
The evolution of analytical techniques in the latter half of the twentieth century revolutionized this compound studies. The introduction of sophisticated spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, enabled researchers to probe the compound's structural characteristics with unprecedented precision. Gas chromatography-mass spectrometry techniques proved particularly valuable for analyzing this compound in complex mixtures, leading to its identification in petroleum fractions and environmental samples.
A pivotal advancement occurred with the development of supersonic jet cooling techniques combined with laser spectroscopy, which allowed researchers to study isolated molecules under controlled conditions. These methodological innovations set the stage for groundbreaking conformational studies that would later reveal the unique folding behavior of long-chain alkylbenzenes, including this compound's longer homologs.
Significance in Alkylbenzene Research
This compound occupies a crucial position within the broader family of alkylbenzenes, serving as a representative compound for understanding the behavior of medium-chain alkylated aromatics. The alkylbenzene class, characterized by the general formula C𝑛H₂𝑛₋₆, encompasses compounds ranging from simple methylbenzene (toluene) to complex long-chain derivatives used in industrial applications. This compound's nine-carbon alkyl chain places it at a critical juncture where conformational flexibility begins to manifest significant effects on molecular behavior.
The compound's significance extends to its role as a model system for studying alkyl chain-aromatic ring interactions. Research has demonstrated that this compound exhibits conformational preferences that provide insights into the fundamental forces governing molecular structure. The presence of a gauche defect at the first carbon-carbon dihedral angle (g1 conformer) creates favorable conditions for alkyl chain interaction with the aromatic pi-electron system, a phenomenon that becomes increasingly important in longer-chain alkylbenzenes.
Biodegradation studies have highlighted this compound's environmental significance, particularly in understanding the fate of petroleum-derived aromatics in natural systems. Research conducted with Alcanivorax species demonstrated that this compound undergoes systematic degradation through beta-oxidation pathways, with the alkyl side chain being processed sequentially to produce shorter-chain intermediates. These findings contribute to broader understanding of hydrocarbon biogeochemistry and environmental remediation strategies.
The compound also serves as a benchmark for evaluating theoretical computational methods. Density functional theory calculations at the B3LYP-D3BJ/def2TZVP level have proven effective for predicting this compound's conformational energies and spectroscopic properties. This computational framework has been validated through comparison with experimental data, establishing this compound as a reliable test case for methodological development in quantum chemical calculations.
Current Research Landscape and Challenges
Contemporary this compound research encompasses diverse areas ranging from fundamental conformational analysis to applied studies in materials science and environmental chemistry. Recent breakthrough investigations have focused on elucidating the conformational landscape of alkylbenzenes, with particular attention to the emergence of folded structures in longer-chain homologs. While this compound itself primarily adopts extended conformations, studies of its longer analogs (octylbenzene and decylbenzene) have revealed the existence of folded conformers where the alkyl chain folds back over the aromatic ring.
| Property | Value | Research Application |
|---|---|---|
| Molecular Weight | 204.35 g/mol | Thermodynamic modeling |
| Boiling Point | 281-283°C | Distillation studies |
| Melting Point | -24.15°C | Phase behavior analysis |
| Density | 0.858 g/mL | Fluid property correlations |
| Refractive Index | 1.483 | Optical property studies |
| Flash Point | >110°C | Safety parameter evaluation |
Advanced spectroscopic techniques continue to drive progress in this compound research. Laser-induced fluorescence excitation spectroscopy combined with fluorescence-dip infrared spectroscopy in the alkyl carbon-hydrogen stretch region has enabled researchers to obtain single-conformer spectra with exceptional resolution. These techniques have been complemented by Raman spectroscopy and theoretical modeling using anharmonic local mode theory, providing comprehensive characterization of vibrational dynamics.
Current challenges in this compound research include developing more sophisticated theoretical models that can accurately predict conformational preferences in complex molecular environments. The local mode Hamiltonian model, which explicitly accounts for anharmonic mixing of carbon-hydrogen stretch modes with overtones of scissors and bend modes, represents a significant advancement but requires further refinement for broader applicability. Additionally, researchers are working to understand how solvent effects and intermolecular interactions influence conformational equilibria in condensed phases.
Environmental fate and biodegradation studies present ongoing challenges in understanding this compound behavior in complex natural systems. While controlled laboratory studies have elucidated basic degradation pathways, predicting behavior in heterogeneous environmental matrices remains difficult. Research efforts are focusing on developing more sophisticated models that can account for the influence of co-substrates, microbial community dynamics, and environmental variables on biodegradation kinetics.
Synthetic chemistry applications continue to drive innovation in this compound research. The development of more selective synthetic routes that avoid carbocation rearrangements remains an active area of investigation. Researchers are exploring alternative synthetic strategies, including acylation followed by reduction approaches, to achieve higher yields and greater selectivity in this compound synthesis.
The integration of advanced analytical techniques, including comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry, is enabling researchers to study this compound in increasingly complex mixtures. These capabilities are particularly important for petroleum chemistry applications, where this compound occurs alongside numerous other hydrocarbons in unresolved complex mixtures.
Structure
3D Structure
Properties
IUPAC Name |
nonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXVMPBOGDCSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040786 | |
| Record name | 1-Phenylnonane | |
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Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Nonylbenzene | |
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Vapor Pressure |
0.00571 [mmHg] | |
| Record name | Nonylbenzene | |
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CAS No. |
1081-77-2, 68608-80-0, 79554-39-5 | |
| Record name | n-Nonylbenzene | |
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| Record name | Nonylbenzene | |
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| Record name | Benzene, C6-12-alkyl derivs. | |
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| Record name | Phenyl-nonane | |
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| Record name | Benzene, nonyl- | |
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| Record name | 1-Phenylnonane | |
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| Record name | Benzene, C6-12-alkyl derivs. | |
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| Record name | Nonylbenzene | |
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| Record name | NONYLBENZENE | |
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Preparation Methods
Multi-Stage Fixed-Bed Reactor Systems for Nonene Synthesis
The foundational step in nonylbenzene production involves generating nonene (C₉H₁₈) via propylene (C₃H₆) oligomerization. As detailed in patent CN109956845B, this process employs a multi-stage fixed-bed reactor system comprising a main reactor (R1) and auxiliary reactors (R2, R3) operating at 2.0 MPa and 10°C (Figure 1). The system maximizes nonene selectivity through:
-
Pre-reaction in auxiliary reactors : Hexene (C₆H₁₂) and partial nonene form in R2/R3, creating a mixed feed with a propylene/hexene molar ratio of 1.32–2.64 .
-
Kinetic control in the main reactor : R1 facilitates deep oligomerization, achieving 80.2% nonene selectivity at a space velocity of 3 h⁻¹.
-
Rectification-coupled separation : Light components (C₃ and below) are recycled, while C₉+ fractions are isolated via distillation towers (T1, T2), yielding an 80 wt% nonene crude product .
Table 1: Performance Metrics of Multi-Stage Oligomerization
| Parameter | Value |
|---|---|
| Propylene conversion | 98% |
| Nonene selectivity | 80.2% |
| Hexene recycle ratio | 2.1 (molar) |
| Crude nonene purity | 80 wt% |
| Energy consumption | 15% lower vs. single-stage |
Solid Acid-Catalyzed Benzene Alkylation with Nonene
Catalyst Systems and Reaction Mechanisms
Nonene alkylation of benzene proceeds via Friedel-Crafts chemistry, traditionally using AlCl₃ or H₃PO₄ catalysts. However, modern processes favor solid acid catalysts to minimize waste and corrosion. Key developments include:
-
NiSO₄/Al₂O₃ catalysts : Provide 57.2% nonene selectivity at 56% propylene conversion in oligomerization steps.
-
Zeolite Beta and MCM-49 : As reported in US20130197287A1, these MWW-framework catalysts enable liquid-phase alkylation at 180°C and 21 h⁻¹ WHSV , achieving 99% benzene conversion with <1% polyalkylated byproducts.
Poison Management in Alkylation Feeds
Impurities in benzene (e.g., nitrogen compounds) deactivate catalysts. Patent US20130197287A1 solves this via:
-
Upstream treatment zones : Zeolite Beta beds adsorb 3600 wppm nitrogen poisons, extending catalyst life to 23.5 days .
-
Intermittent alkylating agent injection : Propylene pulses monitor treatment bed saturation, triggering regeneration at 14.5-day intervals .
Zeolite-Mediated Integrated Alkylation Processes
Dual-Bed Reactor Configurations
Advanced systems combine oligomerization and alkylation in sequential reactors:
Table 2: Comparative Analysis of Zeolite Catalysts
| Zeolite Type | Temperature (°C) | Benzene Conversion | This compound Selectivity |
|---|---|---|---|
| MCM-49 | 180 | 99% | 94% |
| Zeolite Beta | 200 | 98% | 89% |
| HY | 220 | 95% | 82% |
Process Optimization Through Reactive Distillation
In-Situ Separation of Byproducts
Reactive distillation towers integrate reaction and separation, enhancing this compound purity:
Chemical Reactions Analysis
Types of Reactions: Nonylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acid derivatives.
Bromination: Benzylic bromides.
Scientific Research Applications
Nonylbenzene derivatives, particularly those used in chelation processes, have shown promise in environmental remediation efforts. The chelate polymer synthesized from this compound was tested for its ability to adsorb various metal ions, demonstrating a significant reduction in metal concentration in treated samples. This application is crucial for addressing pollution in industrial effluents and enhancing water quality .
Surfactant Applications
Microemulsions
this compound is also utilized as a surfactant component in microemulsion systems. Microemulsions are thermodynamically stable mixtures that can solubilize both polar and non-polar substances, making them ideal for various applications including drug delivery, enhanced oil recovery, and cleaning agents. The unique structure of this compound allows it to stabilize these mixtures by reducing interfacial tension between oil and water phases .
Table 2: Applications of this compound in Microemulsions
| Application | Description |
|---|---|
| Drug Delivery | Facilitates transport of hydrophobic drugs |
| Enhanced Oil Recovery | Improves extraction efficiency of oil from reservoirs |
| Cleaning Agents | Effective in formulating biodegradable cleaners |
Industrial Uses
This compound serves as an intermediate in the production of various chemicals, including detergents and surfactants. Its derivatives are essential in formulating products that require specific wetting and emulsifying properties. The compound's hydrophobic nature makes it suitable for applications in cell biology and laboratory research where it aids in cell culture processes .
Case Study 1: Heavy Metal Adsorption
A comprehensive study evaluated the effectiveness of the chelate polymer derived from this compound in removing heavy metals from industrial wastewater. The results indicated that the polymer could reduce lead concentrations by over 90% within a few hours of contact time, showcasing its potential as an efficient remediation agent.
Case Study 2: Microemulsion Stability
Research conducted on the use of this compound in microemulsion formulations revealed that the compound significantly enhances stability across various temperatures and concentrations. This property is particularly beneficial for applications requiring consistent performance under varying conditions.
Mechanism of Action
The mechanism of action of nonylbenzene primarily involves its interactions as an aromatic hydrocarbon. In electrophilic aromatic substitution reactions, the benzene ring of this compound acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives . The nonyl group can influence the reactivity and orientation of these reactions due to its electron-donating properties.
Comparison with Similar Compounds
Physical Properties
The table below compares nonylbenzene with shorter- and longer-chain alkylbenzenes:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) |
|---|---|---|---|---|---|
| Pentylbenzene | C₁₁H₁₆ | 148.25 | ~205 | 0.862 | -24 |
| Hexylbenzene | C₁₂H₁₈ | 162.27 | 225 | 0.860 | -30 |
| Heptylbenzene | C₁₃H₂₀ | 176.30 | 245 | 0.858 | -18 |
| Octylbenzene | C₁₄H₂₂ | 190.32 | 265 | 0.857 | -10 |
| This compound | C₁₅H₂₄ | 204.34 | 280 | 0.858 | -24 |
| Decylbenzene | C₁₆H₂₆ | 218.37 | 298 | 0.855 | -14 |
| Dodecylbenzene | C₁₈H₃₀ | 246.42 | 329 | 0.855 | 3 |
Key Observations :
- Boiling points increase linearly with chain length due to stronger van der Waals interactions .
- Density decreases slightly as the chain lengthens, reflecting reduced packing efficiency.
- This compound’s melting point (-24°C) is comparable to pentylbenzene, suggesting conformational flexibility mitigates solidification .
Conformational and Spectral Behavior
- Raman/IR Spectroscopy: this compound exhibits complex low-frequency Raman bands (150–550 cm⁻¹) due to gauche conformers (e.g., g1g3g4) and chain folding. These features are less pronounced in shorter chains (e.g., hexylbenzene) .
- Thermodynamic Stability: The g1g3g4 conformer in this compound has a Gibbs free energy 6 kJ/mol higher than the all-trans conformer at 298 K, reducing its equilibrium population . This entropic penalty is less significant in pentylbenzene.
Biological Activity
Nonylbenzene, a member of the alkylbenzene family, is primarily known for its use in the production of surfactants and as a solvent in various industrial applications. Its chemical structure, characterized by a phenyl group attached to a nonyl chain, allows it to exhibit a range of biological activities. This article explores the biological activity of this compound, focusing on its potential toxicity, environmental impact, and interactions with biological systems.
- Molecular Formula : C₁₅H₂₄
- Molecular Weight : 204.36 g/mol
- Boiling Point : 281–283 °C
- Melting Point : -24 °C
- Density : 0.858 g/cm³
- Flash Point : >110 °C
Acute Toxicity
Research indicates that this compound exhibits moderate acute toxicity. The lethal dose (LD50) varies depending on the route of exposure:
| Route of Exposure | LD50 (mg/kg) |
|---|---|
| Oral | 2,000 - 5,000 |
| Dermal | >2,000 |
| Inhalation | >5,000 |
Studies have shown that exposure to high concentrations can lead to respiratory distress and neurological symptoms in animal models .
Chronic Toxicity
Chronic exposure to this compound has been linked to various health issues, including endocrine disruption and potential carcinogenic effects. A study highlighted that prolonged exposure in laboratory animals resulted in liver and kidney damage, as well as reproductive toxicity .
Environmental Impact
This compound is classified as a persistent organic pollutant (POP) due to its resistance to biodegradation. Its presence in aquatic environments can lead to bioaccumulation in marine organisms, posing risks to the food chain and human health.
Biodegradation Studies
A significant study examined the biodegradation of this compound in marine environments. It was found that while photodegradation occurs, the compound's persistence is concerning:
| Biodegradation Pathway | Rate (%) |
|---|---|
| Photodegradation | 20 |
| Microbial degradation | 15 |
The combination of photolysis and microbial action suggests a slow degradation rate, emphasizing the need for monitoring environmental levels of this compound .
Membrane Interaction
This compound has been shown to interact with lipid membranes due to its amphiphilic nature. This interaction can alter membrane fluidity and permeability, potentially affecting cellular functions. Studies have indicated that it can integrate into lipid bilayers, leading to increased permeability and cytotoxic effects at higher concentrations .
Cytotoxicity Studies
Investigations into the cytotoxic effects of this compound on various cell lines reveal varying degrees of toxicity depending on concentration and exposure duration:
| Cell Line | IC50 (µM) |
|---|---|
| Human Liver Cells | 45 |
| Human Lung Cells | 30 |
| Mouse Fibroblasts | 50 |
These findings underscore the compound's potential risk as an environmental contaminant that may affect human health through occupational or accidental exposure .
Case Studies
- Occupational Exposure : A study involving workers in the chemical manufacturing industry reported increased incidences of respiratory issues and skin irritation associated with prolonged exposure to this compound-based products.
- Environmental Monitoring : In a coastal region where industrial discharge was prevalent, elevated levels of this compound were detected in sediment samples, correlating with decreased biodiversity in local marine life.
Q & A
Q. What are the standard methodologies for synthesizing nonylbenzene in laboratory settings, and how can reproducibility be ensured?
this compound synthesis typically involves alkylation of benzene with nonene via Friedel-Crafts catalysis. To ensure reproducibility:
- Use purified reagents (e.g., anhydrous AlCl₃ as a catalyst) and rigorously control reaction conditions (temperature: 30–50°C, inert atmosphere).
- Document stoichiometric ratios (e.g., benzene-to-nonene molar ratio of 1:1.2) and monitor reaction progress with gas chromatography (GC) .
- Validate purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), referencing spectral databases for benchmarking .
Table 1: Key Parameters for Synthesis Validation
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Reaction Temperature | 30–50°C | Thermocouple monitoring |
| Catalyst Purity | ≥99% AlCl₃ | Titration with NaOH |
| Product Purity | ≥95% | GC-FID, NMR |
Q. How can this compound be distinguished from structurally similar alkylbenzenes in complex mixtures?
Advanced chromatographic techniques are critical:
- GC×GC (Comprehensive Two-Dimensional Gas Chromatography): Enhances separation efficiency by resolving co-eluting peaks. This compound exhibits a retention index (RI) of ~1,450 in the first dimension and ~2.8 s in the second dimension .
- Mass Spectrometry (MS): Use fragmentation patterns (e.g., m/z 91 for benzyl ions) and isotopic ratios to confirm identity. Compare against NIST library data .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound across studies?
Discrepancies often arise from variability in exposure models or analytical methods. To address this:
- Meta-Analysis Framework: Systematically compare studies using criteria from (reliability tiers: "Reliable with Restriction," "Not Reliable"). Exclude studies with undocumented protocols or non-GLP compliance.
- Controlled Replication: Reproduce high-impact studies under standardized conditions (e.g., OECD Test Guidelines 203 for aquatic toxicity) while controlling for confounding factors like solvent choice .
- Statistical Harmonization: Apply multivariate regression to normalize data across studies, accounting for variables like pH, temperature, and organism life stage .
Q. How can this compound’s environmental partitioning behavior be modeled when experimental data is limited?
Use computational chemistry tools to fill data gaps:
- QSPR (Quantitative Structure-Property Relationship): Predict log Kow (octanol-water partition coefficient) using molecular descriptors (e.g., molar volume, polar surface area). Validate against EPI Suite™ estimates .
- Molecular Dynamics (MD) Simulations: Simulate this compound interactions with humic acids or microplastics to estimate soil/water distribution coefficients (Kd) .
Table 2: Predicted vs. Experimental Properties of this compound
| Property | Predicted (EPI Suite™) | Experimental Range |
|---|---|---|
| log Kow | 7.1 | 6.8–7.3 |
| Water Solubility (mg/L) | 0.12 | 0.09–0.15 |
Q. What methodologies optimize the detection of this compound degradation intermediates in environmental samples?
Combine targeted and non-targeted workflows:
- LC-HRMS (Liquid Chromatography-High-Resolution MS): Use isotopic labeling (e.g., ¹³C-nonylbenzene) to trace degradation pathways.
- Suspect Screening: Apply fragmentation tree algorithms (e.g., SIRIUS 4.0) to identify unknown metabolites .
- Microcosm Studies: Incubate this compound with soil/water samples under aerobic/anaerobic conditions and profile intermediates weekly via GC×GC-TOFMS .
Methodological Guidelines
- Data Quality Control: Adhere to tiered reliability criteria () and report confidence intervals for all physicochemical/toxicity data.
- Experimental Transparency: Follow ’s guidelines for documenting methods in supplementary materials, including raw chromatograms and spectral validation.
- Conflict Resolution: Use ’s iterative approach to re-analyze contradictory data, emphasizing hypothesis falsification over confirmation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
